6-methyl-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one
Description
6-Methyl-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one (CAS: 139296-83-6) is a pyrimidinone derivative featuring a 6-methyl substituent on the pyrimidine ring and a 2-methylphenylamino group at position 2. Its molecular formula is C₁₂H₁₃N₃O, with a molecular weight of 215.26 g/mol (calculated).
Pyrimidinone derivatives are recognized for their structural versatility and pharmacological relevance, including roles as kinase inhibitors, antimicrobial agents, and anticonvulsants.
Properties
IUPAC Name |
4-methyl-2-(2-methylanilino)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-5-3-4-6-10(8)14-12-13-9(2)7-11(16)15-12/h3-7H,1-2H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRARYNETBUJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=CC(=O)N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668678 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one typically involves the reaction of acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes several steps:
Ring Closure: Formation of the pyrimidine ring.
Aromatization: Conversion of the ring to an aromatic system.
S-Methylation: Introduction of a methyl group.
Oxidation: Conversion to methylsulfonyl compounds.
Formation of Guanidines: Reaction with suitable amines.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Replacement of substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
6-methyl-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antitrypanosomal and antiplasmodial agent.
Biology: Used in studies related to enzyme inhibition and receptor binding.
Materials Science: Investigated for its properties as a building block in the synthesis of advanced materials.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-methyl-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, disrupting biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents at positions 2 and 6 of the pyrimidinone core. The following table highlights variations and their implications:
Key Observations :
- Hydrogen Bonding: Amino substituents at position 6 (e.g., 6-NH₂) enhance hydrogen bonding, improving interactions with polar biological targets but reducing membrane permeability .
Key Observations :
Key Observations :
- Anticonvulsant Activity : Thioether-linked derivatives () show potent effects, suggesting that sulfur-containing analogs of the target compound may merit exploration .
- Plant Growth Regulation: Pyrrolidinyl substituents enhance agrochemical utility, but the target compound’s anilino group may limit this application .
Biological Activity
6-Methyl-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and therapeutic implications, supported by research findings and case studies.
- Molecular Formula : C₁₁H₁₂N₄O
- Molecular Weight : 216.24 g/mol
- CAS Number : 139296-83-6
The compound features a pyrimidine ring substituted with a methyl group and an amino group, contributing to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
- Antitumor Activity : Studies suggest that pyrimidine derivatives can inhibit tumor growth by interfering with DNA synthesis and repair mechanisms.
- Antimicrobial Effects : Compounds in this class have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents.
- Anti-inflammatory Properties : Some studies highlight the ability of similar compounds to reduce inflammation by modulating cytokine production.
The biological mechanisms of action for this compound are primarily linked to its interaction with specific enzymes and receptors:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleotide synthesis, thereby affecting cell proliferation.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.
Case Studies
-
Antitumor Efficacy :
- A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects, leading to apoptosis in cancer cells through the activation of caspase pathways.
-
Antimicrobial Activity :
- In vitro tests showed that the compound displayed activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating its potential as a broad-spectrum antimicrobial agent.
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Anti-inflammatory Response :
- Research indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in animal models, suggesting its utility in inflammatory conditions.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | Caspase activation leading to apoptosis | Study on cancer cell lines |
| Antimicrobial | Inhibition of bacterial growth | In vitro antimicrobial tests |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines | Animal model studies |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
